molecular formula C18H19ClN6O4S2 B607866 3-((6-((5-Chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzenesulfonamide

3-((6-((5-Chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzenesulfonamide

Cat. No.: B607866
M. Wt: 483.0 g/mol
InChI Key: OEDGERSSZUMLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

GSK854 interacts with TNNI3K, an enzyme involved in cardiac function . The nature of this interaction involves the inhibition of TNNI3K, which can have significant effects on biochemical reactions within the heart .

Cellular Effects

GSK854 has been shown to inhibit myocardial infarction-injured cellular pyroptosis and apoptosis in mice . This suggests that GSK854 may limit oxidative stress, injury, and adverse remodeling in the ischemic heart .

Molecular Mechanism

The molecular mechanism of GSK854 involves its action as a potent inhibitor of TNNI3K . By inhibiting this kinase, GSK854 can potentially influence cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

As a potent inhibitor of TNNI3K, it is expected that GSK854 would have long-term effects on cellular function, particularly in the context of heart failure .

Dosage Effects in Animal Models

Given its role as a TNNI3K inhibitor, it is anticipated that GSK854 would have dose-dependent effects on heart function .

Metabolic Pathways

Given its role as a TNNI3K inhibitor, it is likely that GSK854 interacts with enzymes and cofactors involved in cardiac function .

Transport and Distribution

Given its role as a TNNI3K inhibitor, it is likely that GSK854 interacts with transporters or binding proteins involved in cardiac function .

Subcellular Localization

Given its role as a TNNI3K inhibitor, it is likely that GSK854 is directed to specific compartments or organelles involved in cardiac function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK854 involves a series of chemical reactions, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a multi-step process involving the use of specific reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of GSK854 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet the required standards for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

GSK854 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the desired chemical transformations. The specific reagents and conditions depend on the particular reaction being performed .

Major Products Formed

The major products formed from these reactions are typically derivatives of GSK854 with modified chemical structures. These derivatives may have different biological activities and properties compared to the parent compound .

Scientific Research Applications

GSK854 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

3-[[6-[(5-chloropyridin-2-yl)amino]pyrimidin-4-yl]amino]-4-ethylsulfonyl-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O4S2/c1-3-30(26,27)15-6-5-13(31(28,29)20-2)8-14(15)24-17-9-18(23-11-22-17)25-16-7-4-12(19)10-21-16/h4-11,20H,3H2,1-2H3,(H2,21,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDGERSSZUMLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)NC)NC2=NC=NC(=C2)NC3=NC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-((6-((5-Chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzenesulfonamide
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3-((6-((5-Chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzenesulfonamide
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3-((6-((5-Chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzenesulfonamide
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3-((6-((5-Chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzenesulfonamide
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3-((6-((5-Chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzenesulfonamide
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3-((6-((5-Chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzenesulfonamide
Customer
Q & A

Q1: What is known about the Structure-Activity Relationship (SAR) of the 4,6-diaminopyrimidine scaffold that led to the development of GSK854?

A2: The research highlights the 4,6-diaminopyrimidine scaffold as a novel and preferred binding motif for TNNI3K. [] The researchers conducted "structure-activity relationship studies" and "manipulation of the template based on the conformational analysis" to improve the compound's potency, selectivity, and pharmacokinetic properties. [] This suggests that specific modifications to the 4,6-diaminopyrimidine core structure, along with substitutions at various positions, significantly influence its interaction with TNNI3K and its overall drug-like characteristics.

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